Cas no 158060-81-2 (trans-octahydro-1H-pyrrolo[3,4-b]pyridine)
![trans-octahydro-1H-pyrrolo[3,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/158060-81-2x500.png)
trans-octahydro-1H-pyrrolo[3,4-b]pyridine 化学的及び物理的性質
名前と識別子
-
- (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
- trans-2,8-Diazabicyclo[4.3.0]nonane
- trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
- Trans-Octahydro-pyrrolo[3,4-b]pyridine
- AK128282
- KB-207881
- SureCN7496575
- Moxifloxacin Related Impurity 1
- (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
- U238JHK7SQ
- DTXSID20424926
- 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aS-trans)-
- 158060-81-2
- (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
- (1R,6S)-2,8-Diazabicyclo[4.3.0]nonane
- 169533-56-6
- DB-327796
- CS-0447455
- AKOS016013252
- Octahydro-1H-pyrrolo[3,4-b]pyridine, (4aS,7aR)-
- SCHEMBL7496575
- trans-octahydro-1H-pyrrolo[3,4-b]pyridine
-
- MDL: MFCD22071450
- インチ: InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
- InChIKey: KSCPLKVBWDOSAI-BQBZGAKWSA-N
- ほほえんだ: [H][C@]12CNC[C@]1([H])NCCC2
計算された属性
- せいみつぶんしりょう: 126.115698455g/mol
- どういたいしつりょう: 126.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
trans-octahydro-1H-pyrrolo[3,4-b]pyridine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
trans-octahydro-1H-pyrrolo[3,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-500MG |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 500MG |
¥ 12,104.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-100MG |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 100MG |
¥ 4,540.00 | 2023-03-10 | |
TRC | D417220-100mg |
trans-2,8-Diazabicyclo[4.3.0]nonane |
158060-81-2 | 100mg |
$592.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-500mg |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 500mg |
¥12104.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-100mg |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 100mg |
¥4541.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-250.0mg |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 250.0mg |
¥7260.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-1G |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 1g |
¥ 18,150.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ300125-250MG |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 95% | 250MG |
¥ 7,260.00 | 2023-03-10 | |
Chemenu | CM149430-1g |
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A029185556-1g |
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine |
158060-81-2 | 97% | 1g |
490.00 USD | 2021-05-31 |
trans-octahydro-1H-pyrrolo[3,4-b]pyridine 関連文献
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
trans-octahydro-1H-pyrrolo[3,4-b]pyridineに関する追加情報
Professional Introduction to trans-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 158060-81-2)
trans-octahydro-1H-pyrrolo[3,4-b]pyridine, with the chemical formula C₁₁H₁₇N, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a pyrrolopyridine core, has garnered considerable attention due to its unique pharmacological properties and potential applications in drug development. The compound's molecular architecture and stereochemistry contribute to its distinct biological activity, making it a valuable scaffold for exploring novel therapeutic agents.
The CAS number 158060-81-2 uniquely identifies this molecule in scientific literature and databases, facilitating precise referencing and research continuity. The stereochemical configuration of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is particularly noteworthy, as it influences the compound's interaction with biological targets. This stereochemistry has been a focal point in synthetic chemistry efforts to optimize its pharmacokinetic profile and enhance therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies utilizing high-throughput virtual screening have identified trans-octahydro-1H-pyrrolo[3,4-b]pyridine as a promising candidate for further investigation in the treatment of neurological disorders. Its ability to modulate neurotransmitter pathways has been highlighted in preliminary experiments, suggesting potential applications in managing conditions such as depression and anxiety.
The synthesis of trans-octahydro-1H-pyrrolo[3,4-b]pyridine presents unique challenges due to its complex bicyclic framework. However, recent innovations in catalytic methods and asymmetric synthesis have streamlined the production process, making it more accessible for large-scale applications. These advancements have not only improved yield but also enhanced the purity of the final product, ensuring its suitability for preclinical and clinical studies.
One of the most intriguing aspects of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is its potential role in developing next-generation antiviral agents. Emerging research indicates that its structural motifs can interact with viral proteases and polymerases, inhibiting replication processes. This finding has sparked interest in exploring its efficacy against a broad spectrum of viruses, including those responsible for chronic infections. The compound's ability to evade resistance mechanisms observed with current antiviral therapies makes it an attractive candidate for further development.
In addition to its antiviral properties, trans-octahydro-1H-pyrrolo[3,4-b]pyridine has shown promise in oncology research. Preclinical studies have demonstrated its ability to disrupt cancer cell proliferation by interfering with key signaling pathways. The compound's selective toxicity toward malignant cells while sparing healthy tissues underscores its potential as a novel chemotherapeutic agent. Further investigation into its mechanism of action is warranted to elucidate the precise molecular interactions responsible for its anti-cancer effects.
The pharmacological profile of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is further enhanced by its favorable solubility characteristics, which facilitate formulation into diverse pharmaceutical dosage forms. This attribute is crucial for achieving optimal bioavailability and therapeutic response. Researchers are exploring various delivery systems, including nanoparticles and liposomes, to enhance targeted delivery and improve patient compliance.
Regulatory considerations play a pivotal role in advancing trans-octahydro-1H-pyrrolo[3,4-b]pyridine through clinical trials and eventual market approval. Compliance with Good Manufacturing Practices (GMP) ensures the consistency and quality of the compound throughout the development process. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating regulatory pathways efficiently and expediting the translation of laboratory findings into clinical applications.
The future prospects of trans-octahydro-1H-pyrrolo[3,4-b]pyridine are bright, with ongoing research uncovering new therapeutic possibilities. Innovations in synthetic methodologies continue to refine production techniques, while advances in drug discovery technologies expand the scope of potential applications. As our understanding of this compound evolves, it is likely to emerge as a cornerstone in the development of innovative treatments across multiple therapeutic areas.
158060-81-2 (trans-octahydro-1H-pyrrolo[3,4-b]pyridine) 関連製品
- 35731-28-3(2,6-Diazaspiro[4.5]decane)
- 34357-58-9(1,7-diazaspiro4.4nonane)
- 5654-94-4(Octahydro-1H-pyrrolo3,4-bpyridine)
- 931-00-0(Octahydropyrrolo[3,4-b]pyrrole)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)
- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)
- 338979-36-5(1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one)
